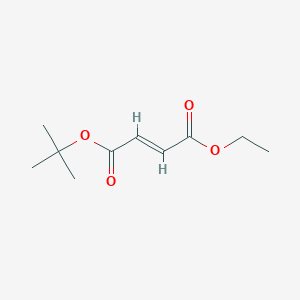
Tert-butyl ethyl fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ethyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.
Common Reagents and Conditions
Esterification: DCC and DMAP in dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Sodium tert-butoxide in anhydrous conditions.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Tert-butyl ethyl fumarate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mecanismo De Acción
The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups.
Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.
Uniqueness
Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
Clave InChI |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
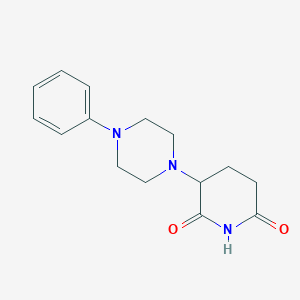
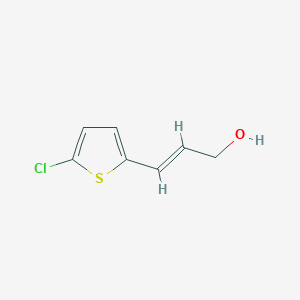
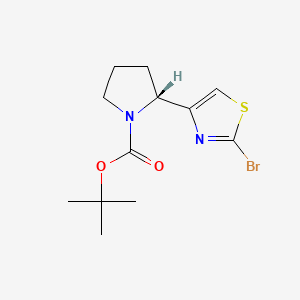
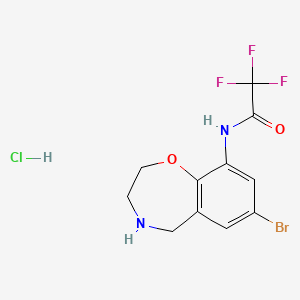
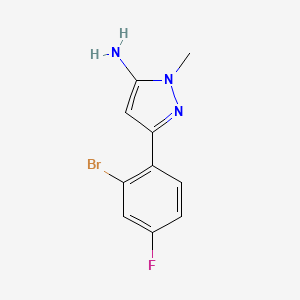
![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
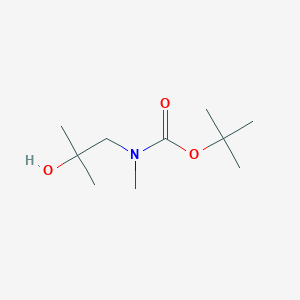
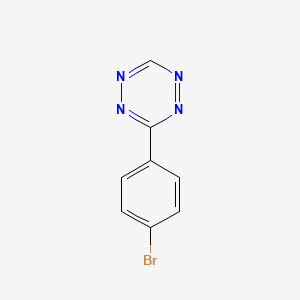
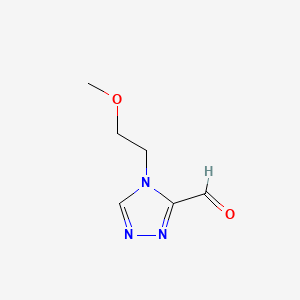
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)

